Chemical structure and properties of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Chemical structure and properties of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
An In-Depth Technical Guide to 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
This guide provides a comprehensive technical overview of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its core chemical structure, physicochemical properties, a robust synthesis protocol, and its potential therapeutic applications, grounded in the established pharmacology of its constituent moieties.
Introduction: A Molecule of Designed Potential
1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic molecule that strategically combines three key functional groups: a 1,2,4-triazole ring, a propan-2-ol linker, and a terminal methoxy group. The convergence of these structural features makes it a compelling candidate for investigation in various therapeutic areas.
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The 1,2,4-Triazole Core: The 1,2,4-triazole ring is a well-established "privileged structure" in medicinal chemistry.[1] This aromatic, five-membered heterocycle is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding, dipole interactions, and coordination with metallic ions in enzyme active sites.[2] Its presence is a hallmark of numerous clinically successful drugs, particularly in the antifungal and anticancer domains.[2]
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The Propan-2-ol Linker: The three-carbon chain featuring a secondary alcohol provides a flexible yet defined scaffold. The hydroxyl group is a critical hydrogen bond donor and acceptor, often essential for anchoring a molecule to its biological target. Its position and the overall chain length influence the molecule's spatial orientation within a binding pocket.
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The Methoxy Group: The inclusion of a methoxy (-OCH₃) group is a classic medicinal chemistry strategy to modulate a compound's properties. It can improve metabolic stability by blocking potential sites of oxidation, enhance membrane permeability, and fine-tune solubility and electronic characteristics, which can positively impact ligand-target binding and overall pharmacokinetic profiles.[3]
This guide synthesizes the known attributes of these individual components to build a predictive and practical framework for understanding and utilizing 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol in a research context.
Chemical Structure and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery, from assay development to formulation.
Chemical Structure:
Table 1: Calculated Physicochemical Properties
The following properties have been calculated using computational models and provide a strong basis for experimental design. These values are analogous to those reported for structurally similar compounds.[4][5]
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₆H₁₁N₃O₂ | Defines the elemental composition and is the basis for molecular weight. |
| Molecular Weight | 157.17 g/mol | Influences diffusion rates and absorption; falls well within Lipinski's Rule of Five for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 71.03 Ų | Predicts membrane permeability and interaction potential. A value < 140 Ų is generally associated with good oral bioavailability. |
| logP (Octanol-Water Partition Coeff.) | -0.65 | Indicates the compound's hydrophilicity. A negative value suggests good water solubility, which is favorable for intravenous formulations and can impact cell permeability. |
| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl group can donate a hydrogen bond, a key interaction for target binding. |
| Hydrogen Bond Acceptors | 4 (2 from triazole N, 1 from -OH, 1 from -OCH₃) | Multiple sites for accepting hydrogen bonds, enhancing solubility and potential for target interaction. |
| Rotatable Bonds | 4 | Provides conformational flexibility, allowing the molecule to adapt its shape to fit a target binding site. |
Synthesis and Characterization
The synthesis of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be achieved through a reliable and scalable nucleophilic substitution reaction. The chosen pathway represents an efficient and atom-economical approach commonly used for synthesizing N-alkylated azoles.
Synthetic Strategy: Epoxide Ring-Opening
The most logical and field-proven approach is the base-catalyzed ring-opening of 2-(methoxymethyl)oxirane (also known as methyl glycidyl ether) with 1H-1,2,4-triazole.
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Causality of Choice: This strategy is selected for its high regioselectivity. The nucleophilic attack by the triazole anion occurs preferentially at the least sterically hindered carbon of the epoxide ring, leading to the desired 1,3-disubstituted propan-2-ol isomer. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the triazole, generating the potent nucleophile required to initiate the reaction without competing side reactions.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment.
Step 1: Generation of the Triazole Anion
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-1,2,4-triazole (1.0 eq).
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Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
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Cool the stirred suspension to 0 °C using an ice bath.
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Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases and the solution becomes clear. This indicates the complete formation of the sodium triazolide salt.
Step 2: Nucleophilic Ring-Opening
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Re-cool the reaction mixture to 0 °C.
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Add 2-(methoxymethyl)oxirane (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
Step 3: Reaction Monitoring and Workup
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Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the 1H-1,2,4-triazole spot and the appearance of a new, more polar product spot indicates reaction completion.
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Once complete, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
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Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to afford the pure 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol as a viscous oil or low-melting solid.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol.
Potential Applications in Drug Development
The compound's structure strongly suggests potential utility as an antifungal agent, with possible applications in other areas like neuroprotection or oncology.
Primary Indication: Antifungal Agent
Many of the most successful azole antifungals (e.g., fluconazole, voriconazole) function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
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Mechanism of Action Rationale: The N4 atom of the 1,2,4-triazole ring is proposed to coordinate to the heme iron atom in the active site of CYP51. This binding event competitively inhibits the enzyme, disrupting ergosterol production. The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromises the integrity and function of the fungal cell membrane, leading to fungistatic or fungicidal activity. The propan-2-ol backbone and methoxy group would then serve to optimize binding within the enzyme's active site and improve the compound's pharmacokinetic properties.
Other Potential Therapeutic Areas
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Neuroprotective Agents: Certain triazole-containing compounds have demonstrated neuroprotective effects.[6] Studies have shown that N-propananilide derivatives bearing a 1,2,4-triazole ring can protect against neurotoxicity by modulating apoptotic pathways, such as decreasing the expression of Bax and caspase-3.[6]
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Anticancer Activity: The 1,2,4-triazole scaffold is present in several anticancer agents. Its ability to inhibit various enzymes or receptors involved in cell proliferation makes it a valuable pharmacophore in oncology research.[2]
Mandatory Visualization: Postulated Antifungal Mechanism
Caption: Postulated inhibition of fungal ergosterol synthesis by the target compound.
Conclusion and Future Directions
1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a molecule with a high potential for biological activity, primarily as an antifungal agent. Its design incorporates a pharmacologically validated triazole core with side chains that are expected to confer favorable physicochemical and pharmacokinetic properties.
Future research should focus on:
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In Vitro Screening: Testing the compound against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) to determine its minimum inhibitory concentration (MIC).
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Mechanism of Action Studies: Performing enzyme inhibition assays with recombinant fungal CYP51 to confirm the postulated mechanism.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the linker and terminal group to optimize potency and selectivity.
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In Vivo Efficacy and Safety: Advancing promising candidates into animal models of infection to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
This technical guide provides the foundational chemical and biological rationale for embarking on a comprehensive investigation of this promising compound.
References
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U.S. Environmental Protection Agency (EPA). 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol Properties. [Link]
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MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
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Gautam, P., & Valecha, V. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105225. [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Acar, Ç., et al. (2023). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceutical Sciences. [Link]
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